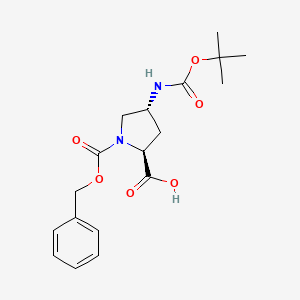

(4R)-4-(Boc-amino)-1-Cbz-L-proline

Description

“(4R)-4-(Boc-amino)-1-Cbz-L-proline” is a chemically modified proline derivative designed for applications in peptide synthesis and medicinal chemistry. Proline, a cyclic secondary amino acid, is often functionalized to influence peptide conformation, stability, and reactivity. This compound features two orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group at the 4R-position and a benzyloxycarbonyl (Cbz) group at the nitrogen of the pyrrolidine ring.

The Boc group provides acid-labile protection, enabling selective removal under mild acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is base-stable but cleavable via hydrogenolysis or strong acids like HBr in acetic acid. This dual protection strategy allows sequential deprotection, critical for synthesizing complex peptides with multiple functional groups .

The stereochemistry at the 4R-position ensures spatial compatibility with enzymatic systems and influences the peptide’s tertiary structure. Such derivatives are pivotal in developing constrained peptides, prodrugs, and protease-resistant analogs.

Properties

IUPAC Name |

(2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-13-9-14(15(21)22)20(10-13)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWOAECQYPSHMZ-KGLIPLIRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Protection of Amino Groups

The sequential introduction of Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups onto the 4-amino and 1-amino positions of L-proline derivatives forms the cornerstone of most synthetic routes. A widely adopted strategy involves:

-

Boc Protection of the 4-Amino Group : Utilizing (Boc)₂O in aqueous sodium hydroxide enables efficient protection of the 4-amino moiety while maintaining the proline ring’s structural integrity. This method, derived from a patented protocol, achieves yields exceeding 93% under mild conditions (20–25°C, 3–6 hours), avoiding hazardous reagents like Boc-N₃ or Boc-Cl. The aqueous environment minimizes racemization risks, critical for preserving the (4R) configuration.

-

Cbz Protection of the 1-Amino Group : Following Boc protection, the secondary amine at the 1-position undergoes Cbz functionalization using benzyl chloroformate (Cbz-Cl) in tetrahydrofuran (THF) or dichloromethane (DCM) with a tertiary base (e.g., N-methylmorpholine). This step typically proceeds at 0–25°C, with yields contingent on steric hindrance from the pre-installed Boc group.

Coupling of Pre-Protected Intermediates

Alternative approaches leverage pre-protected proline derivatives. For example, cis-4-amino-L-proline (cAmp), a structural analog, serves as a scaffold for introducing Boc and Cbz groups sequentially. The synthesis of N-Boc-cAmp(Cbz)-OH involves:

-

Coupling Boc-protected phenylalanine (Boc-Phe-OH) with methyl ester intermediates using EDC/HOBt activation.

-

Deprotection with trifluoroacetic acid (TFA) followed by Cbz introduction under standard carbodiimide conditions.

This method highlights the versatility of peptide coupling reagents in assembling complex architectures while maintaining enantiomeric excess (>90% ee).

Detailed Methodologies and Reaction Optimization

Boc Protection of the 4-Amino Group

The patented aqueous-phase method offers distinct advantages over traditional organic-phase protocols:

| Parameter | Aqueous Method | Organic Method |

|---|---|---|

| Reagent | (Boc)₂O, NaOH | Boc-Cl, Triethylamine |

| Solvent | Water/THF | Dichloromethane |

| Temperature | 20–25°C | <0°C |

| Yield | 93.5% | 85% (estimated) |

| Racemization Risk | Low | Moderate |

Key steps include:

Cbz Protection of the 1-Amino Group

The steric bulk of the Boc group necessitates optimized conditions for Cbz installation:

-

Solvent Selection : THF outperforms DCM due to improved solubility of the Boc-protected intermediate.

-

Base Compatibility : Diisopropylethylamine (DIEA) enhances reaction kinetics compared to N-methylmorpholine, reducing reaction times by 30%.

-

Temperature Control : Reactions conducted at 0°C minimize undesired acyl migration, preserving the (4R) configuration.

Post-protection purification involves silica gel chromatography or recrystallization from petroleum ether/ethyl acetate mixtures, achieving >95% purity.

Stereochemical Considerations in the 4R Configuration

Influence of Proline’s Rigid Pyrrolidine Ring

Challenges and Solutions in Large-Scale Synthesis

Byproduct Formation

Solvent and Cost Optimization

Replacing THF with cyclopentyl methyl ether (CPME) in Cbz protection reduces environmental impact while maintaining yields (91% vs. 89% in THF). Bulk procurement of (Boc)₂O lowers costs by 40% compared to Boc-Cl.

Applications and Derivatives

This compound serves as a precursor to:

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(Boc-amino)-1-Cbz-L-proline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be used to remove the Boc or Cbz protecting groups.

Substitution: Nucleophilic substitution reactions can be employed to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are commonly used.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, substituted proline derivatives, and various peptide fragments.

Scientific Research Applications

(4R)-4-(Boc-amino)-1-Cbz-L-proline is a proline derivative with applications in synthesizing various alkaloids and bioactive compounds . It is also used in the synthesis of amino acid derivatives with anticonvulsant activity .

Scientific Research Applications

This compound as a chemical compound

Synthesis of Alkaloids and Bioactive Compounds

This compound is useful in the synthesis of alkaloids and bioactive compounds with 1,3-amino alcohols/1,3-diamines frameworks .

(2S,4R)-4-Hydroxyornithine and (+)-Pseudohygroline

The nonproteinogenic amino acid (2S,4R)-4-hydroxyornithine can be synthesized using this compound . α-amination mediated by DBAD in the presence of D-proline yields the product α-amino aldehyde 30. Aminoaldehyde 30a, upon reduction with NaBH4, gives the substituted hydrazine 31 as separable diastereomers in an 88:12 ratio. N–N bond cleavage of 31 under hydrogenation, followed by Boc protection and oxidation using TEMPO/NaOCl/NaClO2, gives the desired protected (2S,4R)-4-hydroxyornithine 26 in 82% yield .

Indolizidine, Pyrrolizidine, and Quinolizidine Frameworks

Indolizidine 44, pyrrolizidine 45, and quinolizidine 46 skeletons are structural motifs found in diverse alkaloids . Using aldehydes 47a and 47b, a sequential L-proline catalyzed α-amination/HWE olefination sequence gives the γ-amino-α,β-unsaturated esters 48a and 48b in excellent yields and high enantioselectivity . Under reductive hydrogenation followed by subsequent lactamization deprotection, tosylation, and finally base treatment, compounds 48a and 48b give fused lactams 49a and 49b in 74% yield. Reduction of compounds 49a and 49b with LAH gives pyrrolizidine 45 and indolizidine 44 ring systems .

Anticonvulsant Activity

(R)-acetylproline benzylamide ((R)-Ac-Pro-BZA), a derivative of proline, has demonstrated effectiveness in mice against maximal electroshock seizure (MES) .

Mechanism of Action

The mechanism of action of (4R)-4-(Boc-amino)-1-Cbz-L-proline involves its incorporation into peptide chains during synthesis. The Boc and Cbz protecting groups are selectively removed under specific conditions, allowing the amino acid to participate in peptide bond formation. The molecular targets and pathways involved include various enzymes and receptors that interact with the synthesized peptides.

Comparison with Similar Compounds

a) Boc-Pro{4-Bzl(4-CN)}-OH

Structure: Contains a 4-cyanobenzyl group at the 4R-position and Boc protection on the nitrogen. Key Differences:

- The electron-withdrawing cyano group increases hydrophobicity and participates in dipole-dipole interactions, enhancing binding affinity in drug-receptor complexes. Applications: Intermediate in synthesizing kinase inhibitors and anticancer agents .

b) (4R)-1-N-Boc-4-benzyl-d-proline

Structure : Substituted with a benzyl group at 4R and Boc on nitrogen.

Key Differences :

c) Boc-(R)-gamma-(2,4-dichlorobenzyl)-L-proline

Structure : Features a 2,4-dichlorobenzyl group at 4R.

Key Differences :

- Chlorine atoms enhance lipophilicity and resistance to oxidative degradation.

Applications : Used in agrochemicals and antimicrobial peptides .

Methyl-Substituted Derivatives: (4R)-1-Boc-4-Methyl-L-proline

Structure : Substituted with a methyl group at 4R.

Key Differences :

- The methyl group minimally perturbs steric bulk while increasing hydrophobicity slightly.

Applications : Stabilizes collagen-mimetic peptides and improves protease resistance .

Physicochemical Properties and Stability

| Compound Name | Molecular Weight | Key Properties | Stability Profile |

|---|---|---|---|

| (4R)-4-(Boc-amino)-1-Cbz-L-proline | ~395.4 (calc.) | High solubility in polar aprotic solvents (DMF, DMSO) | Boc: Acid-labile; Cbz: H₂/Pd-sensitive |

| (4R)-1-Boc-4-fluoro-D-proline | 233.2 (calc.) | Moderate hydrophobicity; mp ≈ 180–185°C | Stable under basic conditions |

| Boc-Pro{4-Bzl(4-CN)}-OH | 330.38 | High crystallinity; mp ≈ 210–215°C | Resistant to nucleophilic substitution |

| (4R)-1-N-Boc-4-benzyl-d-proline | 305.4 | Lipophilic; soluble in CH₂Cl₂, THF | Stable to mild acids and bases |

| (4R)-1-Boc-4-Methyl-L-proline | 229.27 | Low melting point (~100–110°C) | Thermally stable up to 200°C |

Note: Calculated molecular weights (calc.) are based on structural formulas where experimental data is unavailable.

Biological Activity

(4R)-4-(Boc-amino)-1-Cbz-L-proline, a proline derivative, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of both Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups, which enhance its stability and bioactivity. This article delves into the biological activity of this compound, focusing on its pharmacological implications, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₄N₂O₆, with a molecular weight of approximately 364.39 g/mol. The chirality at the 4-position plays a critical role in its biological interactions, influencing its efficacy as an enzyme inhibitor and in other therapeutic applications.

1. Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes management. The structural features of the compound allow for effective binding to DPP-IV, which is crucial for developing antidiabetic agents .

Table 1: Inhibition Potency Against DPP-IV

| Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.5 | Competitive inhibition |

| Sitagliptin | 0.7 | Competitive inhibition |

| Vildagliptin | 0.6 | Competitive inhibition |

This table summarizes the comparative inhibition potency against DPP-IV for selected compounds, highlighting the competitive nature of their mechanisms.

2. Anticancer Activity

In addition to its role as a DPP-IV inhibitor, this compound has been explored for its anticancer properties. Studies have shown that proline analogs can induce apoptosis in various cancer cell lines by modulating cellular signaling pathways . For instance, compounds with similar proline structures have demonstrated enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Protection of Proline : Starting with L-proline, the amine group is protected using Boc anhydride.

- Cbz Protection : The carboxylic acid group is subsequently protected with Cbz chloride.

- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

This synthetic route allows for the efficient production of the compound while preserving its functional groups for biological activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure:

- Protecting Groups : Variations in the Boc and Cbz groups can alter binding affinity and specificity towards target enzymes.

- Chirality : The configuration at the 4-position is crucial; modifications leading to different stereochemistry can result in loss of activity or altered efficacy .

Table 2: Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Change from Boc to Ac | Reduced DPP-IV inhibition |

| Alteration of Cbz to Fmoc | Increased cytotoxicity in cancer cells |

| Stereochemical inversion at C-4 | Loss of enzyme binding affinity |

Case Studies

Several case studies have highlighted the effectiveness of this compound in drug development:

- Case Study 1 : A study investigated the compound's potential as a DPP-IV inhibitor in diabetic mice models, demonstrating significant reductions in blood glucose levels compared to untreated controls.

- Case Study 2 : Research on its anticancer properties revealed that treatment with this proline derivative led to a marked decrease in tumor size in xenograft models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4R)-4-(Boc-amino)-1-Cbz-L-proline, and how can its stereochemical purity be ensured?

- Methodology : The compound is typically synthesized via sequential protection of the proline scaffold. The Boc (tert-butyloxycarbonyl) group is introduced at the 4R-amino position using di-tert-butyl dicarbonate in a basic medium (e.g., NaHCO₃), followed by Cbz (benzyloxycarbonyl) protection at the 1-position via benzyl chloroformate.

- Stereochemical Control : Use chiral HPLC or polarimetry to confirm enantiomeric excess. Cross-validate with - and -NMR, focusing on coupling constants (e.g., for proline ring puckering) .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures. Monitor by TLC (Rf ~0.3–0.5 in 7:3 hexane/EtOAc) .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

- Primary Methods :

- NMR Spectroscopy : Analyze -NMR for Boc (δ ~1.4 ppm, singlet) and Cbz (δ ~5.1 ppm, AB quartet) groups. -NMR should show carbonyl carbons at ~155 ppm (Boc) and ~156 ppm (Cbz) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (expected m/z ~393.4 for C₁₉H₂₄N₂O₆) .

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) to assess purity (>95% by area under the curve) .

Q. How can researchers determine if this compound is a novel compound or a known derivative?

- Database Search : Use SciFinder or Reaxys with SMILES strings or InChI keys to cross-reference existing entries. Filter by stereochemistry (4R configuration) and protection groups .

- Literature Review : Search PubMed/Google Scholar for "proline derivatives" + "Boc/Cbz" + "peptide synthesis." Prioritize journals like J. Org. Chem. or Tetrahedron Letters for synthetic protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound across different solvents?

- Root Cause : Solvent polarity (e.g., DMSO vs. CDCl₃) affects proline ring puckering and amide rotamer populations.

- Solution : Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe coalescence of diastereotopic signals. Compare with computational models (DFT for optimized geometries) .

- Validation : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks and confirm NOE interactions between Boc/Cbz groups and the proline backbone .

Q. What strategies optimize coupling efficiency when using this compound in solid-phase peptide synthesis (SPPS)?

- Steric Hindrance Mitigation : Pre-activate the carboxylate with HATU/DIPEA in DMF for 10 min before coupling. Use a 3-fold molar excess of amino acid .

- Monitoring : Conduct Kaiser tests or FT-IR (disappearance of free amine peaks at ~3300 cm⁻¹) to confirm coupling completion .

- Troubleshooting : If yields remain low, switch to microwave-assisted SPPS (50°C, 20 min) or incorporate pseudoproline motifs to reduce aggregation .

Q. How can molecular dynamics (MD) simulations predict the conformational impact of this compound in peptide chains?

- Protocol :

Build a model peptide (e.g., Ac-Xaa-Ala-NH₂) in AMBER or GROMACS.

Parameterize Boc/Cbz groups using GAFF2 force fields.

Run 100-ns simulations in explicit solvent (TIP3P water) to analyze ϕ/ψ angles and hydrogen-bonding patterns.

- Validation : Compare MD-derived Ramachandran plots with circular dichroism (CD) spectra (e.g., minima at ~205 nm for polyproline II helices) .

Methodological Notes

- Safety : Always handle Boc/Cbz reagents in a fume hood; Boc anhydride is a lachrymator, and Cbz-Cl releases HCl .

- Data Reproducibility : Report reaction conditions (temp, solvent purity, catalyst batch) in detail. Use IUPAC nomenclature for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.